![molecular formula C14H16N2O5S B2444668 1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1798639-05-0](/img/structure/B2444668.png)
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39. It is a derivative of pyrrolidine-2,5-dione, which is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. The structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
- Researchers have explored the antitumor potential of this compound due to its structural resemblance to proline derivatives. It may interfere with tumor cell growth and proliferation pathways .
- Investigations into its effects against bacterial strains, including Mycobacterium tuberculosis (MTB), could provide valuable insights .
Antitumor Activity
Antibacterial Properties
Enzyme Inhibition
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine-2,5-dione structure have been reported to have a variety of biological activities . The exact target would depend on the specific modifications and functional groups present in the compound.
Mode of Action
It’s known that the pyrrolidine ring is a versatile scaffold in drug discovery, contributing to the stereochemistry of the molecule and allowing efficient exploration of the pharmacophore space . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment have been reported to positively affect the anticonvulsant activity for similar compounds .
Biochemical Pathways
Compounds with a similar structure have been reported to interact with various biochemical pathways depending on their specific targets .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy in drug design, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar structure have been reported to have a variety of biological activities, which would depend on their specific targets .
Action Environment
The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-[1-(3-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-21-11-3-2-4-12(7-11)22(19,20)15-8-10(9-15)16-13(17)5-6-14(16)18/h2-4,7,10H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVXRYMEICTMDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-((3-Methoxyphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.